5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Descripción general

Descripción

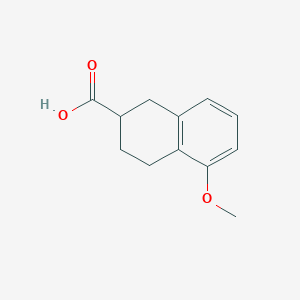

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position on the tetrahydronaphthalene ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-methoxy-1,2,3,4-tetrahydronaphthalene.

Oxidation: The starting material undergoes oxidation to introduce the carboxylic acid group at the 2-position.

Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

Research indicates that derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study focusing on the synthesis of analogs demonstrated that modifications to the tetrahydronaphthalene framework could enhance biological activity against specific cancer cell lines. The results highlighted the importance of structural diversity in developing effective anticancer agents.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Case Study:

In one experiment, this compound was tested alongside known anti-inflammatory drugs. The results indicated a synergistic effect when used in combination therapies.

Organic Synthesis Applications

1. Synthesis of Complex Molecules

Due to its versatile functional groups, this compound serves as a valuable intermediate in organic synthesis. It can be utilized for the preparation of various complex molecules through reactions such as esterification and amidation .

Table: Reaction Pathways Using this compound

| Reaction Type | Product Type | Conditions Required |

|---|---|---|

| Esterification | Esters | Acid catalyst |

| Amidation | Amides | Base catalyst |

| Reduction | Alcohols | Reducing agent (LiAlH4) |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its biological activity. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biochemical pathways .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the methoxy group, which may result in different chemical and biological properties.

5-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group, affecting its reactivity and applications.

5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: The carboxylic acid group is at a different position, leading to variations in its chemical behavior.

Uniqueness: The presence of both the methoxy group and the carboxylic acid group in 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique chemical and biological properties.

Actividad Biológica

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 53568-17-5) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- CAS Number : 53568-17-5

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its phenolic structure, which stabilizes radical species through electron donation.

A study conducted by researchers demonstrated the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. Results indicated that the compound effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it was found to reduce the levels of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in oxidative stress and inflammation.

Potential Pathways

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Inhibition : The compound may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

- Mitogen-Activated Protein Kinases (MAPK) Pathway Modulation : It may also affect MAPK pathways that are crucial in regulating inflammatory responses.

Case Studies

Several case studies have documented the biological activity of this compound:

-

Antioxidant Efficacy in Cell Cultures :

- Objective : To evaluate the antioxidant capacity of this compound.

- Method : DPPH assay on various concentrations of the compound.

- Findings : A dose-dependent increase in antioxidant activity was observed.

-

Anti-inflammatory Study in Animal Models :

- Objective : To assess the anti-inflammatory effects in vivo.

- Method : Administration of the compound in a murine model of acute inflammation.

- Findings : Significant reduction in paw edema and inflammatory cytokine levels.

Research Findings Summary Table

Propiedades

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIVOOAIQZDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.